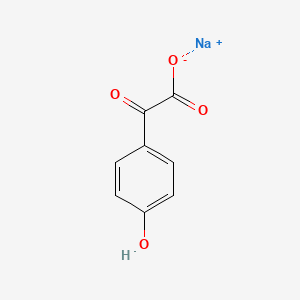

Sodium 4-hydroxyphenylglyoxylate

Vue d'ensemble

Description

Sodium 4-hydroxyphenylglyoxylate is a chemical compound with the molecular formula C8H5NaO4 .

Molecular Structure Analysis

The molecular structure of Sodium 4-hydroxyphenylglyoxylate consists of 8 carbon atoms, 5 hydrogen atoms, 1 sodium atom, and 4 oxygen atoms . The molecular weight is 188.11367 .

Physical And Chemical Properties Analysis

Sodium 4-hydroxyphenylglyoxylate has a molecular weight of 188.113 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond acceptors and donors, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume can be found in the ChemSpider database .

Applications De Recherche Scientifique

Inhibition of Carnitine Palmitoyltransferase I (CPT I)

Sodium 4-hydroxyphenylglyoxylate acts as an inhibitor of CPT I, an enzyme crucial for fatty acid oxidation in liver mitochondria. By inhibiting CPT I, this compound can be used to study changes in enzyme sensitivity and the impact on fatty acid metabolism in isolated hepatocytes .

Role in Biosynthesis

This compound is involved in the biosynthesis of hydroxyphenylglycine, a precursor in the production of various lipopeptides. It is specifically used in the conversion of 4-hydroxymandelate to 4-hydroxyphenylglyoxylate during the biosynthetic pathway .

Precursor for Novel Lipopeptides

Sodium 4-hydroxyphenylglyoxylate serves as a precursor that can be fed to certain mutants to re-establish production of lipopeptides like calcium-dependent antibiotics (CDAs). Feeding analogs of this compound leads to the directed biosynthesis of novel lipopeptides with modified arylglycine residues .

Safety and Hazards

Sodium 4-hydroxyphenylglyoxylate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Mécanisme D'action

Mode of Action

The compound acts as an inhibitor of CPT I . It interacts with CPT I, reducing its activity and subsequently decreasing the transport of long-chain fatty acids into the mitochondria . This results in a decrease in fatty acid oxidation .

Biochemical Pathways

The primary biochemical pathway affected by Sodium 4-hydroxyphenylglyoxylate is the fatty acid oxidation pathway . By inhibiting CPT I, the compound reduces the entry of long-chain fatty acids into the mitochondria, thereby decreasing their oxidation . This can lead to changes in energy production and lipid metabolism within the cell .

Pharmacokinetics

Given its molecular structure and properties, it is likely to be absorbed and distributed throughout the body, metabolized, and excreted in a manner similar to other small organic compounds .

Action Environment

The action of Sodium 4-hydroxyphenylglyoxylate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances .

Propriétés

IUPAC Name |

sodium;2-(4-hydroxyphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.Na/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,9H,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZKOKCUGWOJMH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15573-67-8 (Parent) | |

| Record name | Sodium 4-hydroxyphenylglyoxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054537303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30202959 | |

| Record name | Sodium 4-hydroxyphenylglyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4-hydroxyphenylglyoxylate | |

CAS RN |

54537-30-3 | |

| Record name | Sodium 4-hydroxyphenylglyoxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054537303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4-hydroxyphenylglyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-hydroxyphenylglyoxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine](/img/structure/B1323476.png)

![2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1323481.png)